P2X3 Receptor Antagonist Activity of 2-Phenylhexylamine Hydrochloride Compared to Reference Antagonists
2-Phenylhexylamine hydrochloride demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor. In an electrophysiology assay using Xenopus oocytes expressing the receptor, the compound exhibited an EC50 value of 80 nM at a test concentration of 10 µM [1]. This activity, while modest compared to optimized clinical leads (e.g., certain P2X3 antagonists with IC50 values in the low nanomolar range [2]), distinguishes it from the parent compound, 2-phenylethylamine, which is not a known P2X3 antagonist. This establishes 2-phenylhexylamine hydrochloride as a distinct pharmacological tool within this receptor class.
| Evidence Dimension | Potency as P2X3 receptor antagonist |
|---|---|
| Target Compound Data | EC50: 80 nM (at 10 µM) |
| Comparator Or Baseline | 2-Phenylethylamine: No reported P2X3 antagonist activity |
| Quantified Difference | Qualitative difference: Activity vs. inactivity |
| Conditions | Antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes |
Why This Matters
This quantitative activity differentiates 2-phenylhexylamine from simpler phenethylamines, justifying its selection for studies involving purinergic signaling and pain pathways.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50118219: P2X purinoceptor 3 antagonist activity. View Source
- [2] BindingDB. BDBM271539 entry: IC50 of 6 nM for a P2X3 receptor antagonist. View Source
